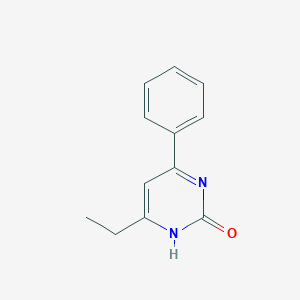

6-Ethyl-4-phenylpyrimidin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

89967-19-1 |

|---|---|

Molecular Formula |

C12H12N2O |

Molecular Weight |

200.24 g/mol |

IUPAC Name |

6-ethyl-4-phenyl-1H-pyrimidin-2-one |

InChI |

InChI=1S/C12H12N2O/c1-2-10-8-11(14-12(15)13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14,15) |

InChI Key |

BNOHXNZOSRDSFA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=NC(=O)N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Structural Elucidation and Comprehensive Spectroscopic Characterization of 6 Ethyl 4 Phenylpyrimidin 2 1h One and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic properties of atomic nuclei. For pyrimidinone derivatives, ¹H and ¹³C NMR provide definitive information about the proton and carbon frameworks, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy reveals the chemical environment of hydrogen atoms within a molecule. In the case of pyrimidinone analogues like ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the spectrum shows distinct signals for each proton type.

Analysis of this analogue in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) shows characteristic signals for the two N-H protons as broad singlets at 9.21 ppm and 7.76 ppm. rsc.org The aromatic protons of the phenyl group appear as a multiplet between 7.24 and 7.34 ppm. rsc.org The proton at the chiral center (C4) gives a singlet at 5.17 ppm. rsc.org The ethyl ester group is identified by a quartet at approximately 3.96-4.01 ppm and a triplet around 1.07-1.11 ppm. rsc.org The methyl group at the C6 position of the pyrimidine (B1678525) ring resonates as a singlet at 2.26 ppm. rsc.org When measured in deuterated chloroform (B151607) (CDCl₃), the N-H protons shift to 8.62 ppm and 6.1 ppm, respectively. rsc.org

| Proton Assignment | Chemical Shift (δ) in DMSO-d₆ (ppm) | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Reference |

| N1-H | 9.21 | 8.62 | br s | rsc.orgrsc.org |

| N3-H | 7.76 | 6.1 | br s | rsc.orgrsc.org |

| Ar-H | 7.24-7.34 | 7.24-7.31 | m | rsc.orgrsc.org |

| C4-H | 5.17 | 5.38 | s | rsc.orgrsc.org |

| OCH₂ | 3.96-4.01 | 4.03 | q | rsc.orgrsc.org |

| C6-CH₃ | 2.26 | 2.32 | s | rsc.orgrsc.org |

| OCH₂CH₃ | 1.07-1.11 | 1.13 | t | rsc.orgrsc.org |

Table 1: ¹H NMR spectral data for the analogue ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (br s = broad singlet, m = multiplet, s = singlet, q = quartet, t = triplet)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR spectroscopy provides insight into the carbon skeleton of the molecule. For the analogue ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the ¹³C NMR spectrum confirms the presence of all 14 carbon atoms in distinct chemical environments.

In DMSO-d₆, the carbonyl carbon of the ester group is observed at 165.8 ppm, while the C2 carbonyl (urea-like) carbon appears at 152.6 ppm. rsc.org The carbons of the phenyl ring show signals in the aromatic region (126.7-145.3 ppm). rsc.org The C4, C5, and C6 carbons of the pyrimidine ring are found at 54.4 ppm, 99.7 ppm, and 148.7 ppm, respectively. rsc.org The ethyl ester carbons resonate at 59.6 ppm (OCH₂) and 14.5 ppm (CH₃), and the C6-methyl group appears at 18.2 ppm. rsc.org In CDCl₃, similar shifts are observed, for instance, the ester carbonyl at 165.65 ppm and the pyrimidine carbons at 153.73 ppm (C2), 146.48 ppm (C6), 101.23 ppm (C5), and 55.59 ppm (C4). rsc.org

| Carbon Assignment | Chemical Shift (δ) in DMSO-d₆ (ppm) | Chemical Shift (δ) in CDCl₃ (ppm) | Reference |

| C=O (Ester) | 165.8 | 165.65 | rsc.orgrsc.org |

| C2 (Urea C=O) | 152.6 | 153.73 | rsc.orgrsc.org |

| C6 | 148.7 | 146.48 | rsc.orgrsc.org |

| C-ipso (Phenyl) | 145.3 | 143.73 | rsc.orgrsc.org |

| C-ortho, C-meta, C-para (Phenyl) | 128.8, 127.7, 126.7 | 128.66, 127.88, 126.56 | rsc.orgrsc.org |

| C5 | 99.7 | 101.23 | rsc.orgrsc.org |

| OCH₂ | 59.6 | 59.97 | rsc.orgrsc.org |

| C4 | 54.4 | 55.59 | rsc.orgrsc.org |

| C6-CH₃ | 18.2 | 18.55 | rsc.orgrsc.org |

| OCH₂CH₃ | 14.5 | 14.12 | rsc.orgrsc.org |

Table 2: ¹³C NMR spectral data for the analogue ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of pyrimidinone analogues displays characteristic absorption bands. For ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the spectrum (recorded using KBr discs) shows a strong N-H stretching vibration in the range of 3247-3639 cm⁻¹. rsc.orgrsc.org The C=O stretching of the ester group is observed around 1720 cm⁻¹, while the urea (B33335) C=O stretch appears at a lower wavenumber, typically around 1643-1650 cm⁻¹, due to resonance. rsc.org C-H stretching vibrations for aromatic and aliphatic protons are seen just above and below 3000 cm⁻¹, respectively. rsc.org

| Vibrational Mode | Frequency (cm⁻¹) | Reference |

| N-H Stretch | 3247-3639 | rsc.orgrsc.org |

| C-H Stretch (sp²) | ~3116 | rsc.org |

| C-H Stretch (sp³) | ~2977 | rsc.org |

| C=O Stretch (Ester) | ~1720 | rsc.org |

| C=O Stretch (Urea) | ~1643 | rsc.org |

| C=C Stretch (Aromatic) | ~1465 | rsc.org |

| C-O Stretch | 1226 | rsc.org |

Table 3: Key IR absorption bands for the analogue ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Mass Spectrometry: High-Resolution and Fragmentation Analysis (e.g., GC-MS, LC-MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and elemental composition of a compound.

For the analogue ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the mass spectrum shows a molecular ion peak (M⁺) at an m/z value of 260, which corresponds to its molecular weight. rsc.org High-resolution mass spectrometry (HRMS) can confirm the exact molecular formula, C₁₄H₁₆N₂O₃, which has a calculated exact mass of 260.1161. nih.gov The fragmentation pattern in GC-MS analysis can further elucidate the structure, showing characteristic losses of fragments such as the ethyl group, the ethoxycarbonyl group, or parts of the pyrimidine ring. nih.gov

| Technique | Parameter | Value | Reference |

| MS | Molecular Ion Peak (M⁺) | m/z 260 | rsc.org |

| HRMS | Calculated Exact Mass | 260.11609238 Da | nih.gov |

| HRMS | Molecular Formula | C₁₄H₁₆N₂O₃ | nih.gov |

Table 4: Mass spectrometry data for the analogue ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about electronic transitions and conjugation. The analogue ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is expected to show absorption maxima related to the π → π* transitions of the phenyl group and the conjugated system within the dihydropyrimidine (B8664642) ring. nih.gov The presence of the phenyl ring and the C=C bond conjugated with the C=O group typically results in significant absorption in the 200-400 nm range.

Elemental Composition Analysis

Elemental analysis determines the mass percentages of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This technique is fundamental for verifying the empirical and molecular formula of a newly synthesized compound. For the analogue ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (C₁₄H₁₆N₂O₃), the theoretical elemental composition is approximately 64.60% Carbon, 6.20% Hydrogen, and 10.76% Nitrogen. rsc.org Experimental findings from combustion analysis typically align closely with these calculated values, confirming the purity and identity of the compound. For example, found values were reported as C 64.47%, H 6.14%, and N 10.59%. rsc.org

| Element | Calculated (%) | Found (%) | Reference |

| Carbon (C) | 64.60 | 64.25 - 64.47 | rsc.orgresearchgate.net |

| Hydrogen (H) | 6.20 | 6.14 - 6.21 | rsc.orgresearchgate.net |

| Nitrogen (N) | 10.76 | 10.59 - 10.68 | rsc.orgresearchgate.net |

Table 5: Elemental analysis data for the analogue ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography is a powerful experimental technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method involves directing a beam of X-rays onto a single crystal of the compound of interest. The crystal diffracts the X-rays into a unique pattern of reflections, which is recorded by a detector. nih.gov By analyzing the angles and intensities of these diffracted beams, scientists can generate a three-dimensional map of the electron density within the crystal, and from this, deduce the exact positions of the atoms, as well as their bond lengths and angles. researchgate.net The initial and often most challenging step in this process is growing a high-quality, single crystal of the material that is large enough for analysis. nih.gov

Based on the crystallographic data of analogous compounds, such as ethyl 4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate and various other pyrimidine derivatives, a hypothetical model of the key structural parameters for 6-Ethyl-4-phenylpyrimidin-2(1H)-one can be constructed. nih.govchemicalbook.com The pyrimidine ring itself is expected to be nearly planar, with the substituents (ethyl and phenyl groups) positioned at the C6 and C4 atoms, respectively.

Interactive Data Table: Representative Crystallographic Parameters of a Substituted Pyrimidin-2(1H)-one Analogue

Note: This data is extrapolated from published crystal structures of closely related pyrimidine analogues and serves as a predictive model for this compound.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Typical Value |

| Bond Length (Å) | N1 | C2 | ~1.37 | |

| C2 | N3 | ~1.38 | ||

| C2 | O1 | ~1.23 | ||

| C4 | C5 | ~1.34 | ||

| C5 | C6 | ~1.42 | ||

| C4 | Phenyl C | ~1.49 | ||

| **Bond Angle (°) ** | C6 | N1 | C2 | ~123° |

| N1 | C2 | N3 | ~116° | |

| N1 | C2 | O1 | ~122° | |

| N3 | C4 | C5 | ~120° | |

| Dihedral Angle (°) | C5-C4-Phenyl-C | C4-Phenyl-C-C | Variable (denotes rotation of phenyl group) |

Analysis of Tautomerism and Conformational Isomerism within the Pyrimidin-2(1H)-one System

The structural dynamics of this compound are further complicated by the phenomena of tautomerism and conformational isomerism. These concepts are crucial for understanding the compound's chemical behavior and its interactions in a biological context.

Tautomerism

Tautomers are structural isomers of a chemical compound that readily interconvert. This process commonly involves the migration of a proton. The pyrimidin-2(1H)-one ring system is known to exhibit keto-enol type tautomerism, more specifically lactam-lactim tautomerism.

Lactam form (Amide): This is the this compound form, where the oxygen atom is double-bonded to the C2 carbon, and the N1 position is protonated. This is generally the most stable tautomer in pyrimidinone systems.

Lactim form (Imidic acid): In this form, the proton from the N1 nitrogen migrates to the exocyclic oxygen atom at C2, resulting in a hydroxyl group (C2-OH) and a double bond between N1 and C2. This creates the tautomer 6-Ethyl-4-phenylpyrimidin-2-ol.

Aromatic Hydroxy Form: A third, less common tautomer can also be considered, 2-Hydroxy-6-ethyl-4-phenylpyrimidine, where the proton migrates from the N3 position to the oxygen, resulting in a fully aromatic pyrimidine ring with a hydroxyl group at C2. Theoretical studies on the parent 4-pyrimidone system suggest that the keto (lactam) form is the most stable. chemicalbook.com

The equilibrium between these tautomeric forms can be influenced by factors such as solvent polarity and pH.

Interactive Data Table: Tautomeric Forms of the Pyrimidin-2-one Ring

| Tautomeric Form | Structure Name | Key Features |

| Lactam (Keto) | This compound | C=O at C2; N-H at N1 |

| Lactim (Enol) | 6-Ethyl-4-phenylpyrimidin-2-ol | C-OH at C2; C=N at C2-N1 |

| Aromatic Hydroxy | 2-Hydroxy-6-ethyl-4-phenylpyrimidine | C-OH at C2; Fully aromatic ring |

Conformational Isomerism

Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, conformational diversity arises primarily from the rotation around two key single bonds:

The C4-Phenyl bond: The phenyl group can rotate around the single bond connecting it to the C4 atom of the pyrimidine ring. This rotation leads to different dihedral angles between the plane of the phenyl ring and the plane of the pyrimidine ring. The energetically most favorable conformation will seek to minimize steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the pyrimidine ring. In similar structures, the phenyl ring is often observed to be significantly twisted out of the plane of the heterocyclic ring.

The C6-Ethyl bond: The ethyl group at the C6 position also has rotational freedom around the C6-C(ethyl) bond and the C(ethyl)-C(methyl) bond. This leads to various staggered and eclipsed conformations of the ethyl group relative to the pyrimidine ring. Staggered conformations are generally more stable as they minimize repulsive forces between electron clouds of adjacent bonds. nih.gov

The study of these different arrangements is known as conformational analysis and is essential for understanding how the molecule presents itself in three-dimensional space, which directly impacts its ability to interact with other molecules. libretexts.org

Computational and Advanced Theoretical Investigations of 6 Ethyl 4 Phenylpyrimidin 2 1h One

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a powerful tool in quantum chemistry, enabling detailed analysis of molecular properties. For 6-Ethyl-4-phenylpyrimidin-2(1H)-one, DFT calculations, often using the B3LYP method with various basis sets, have been instrumental in characterizing its fundamental electronic and structural features. mdpi.comnih.gov

Quantum Chemical Descriptors and Molecular Properties

Quantum chemical descriptors derived from DFT calculations offer a quantitative understanding of the molecule's reactivity and stability. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijcce.ac.ir The HOMO energy indicates the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capacity. edu.krd The energy gap between HOMO and LUMO (Egap) is a crucial parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. edu.krdresearchgate.net

Other important descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and chemical softness (S). Ionization potential and electron affinity are directly related to the HOMO and LUMO energies, respectively. Electronegativity measures the power of an atom or group to attract electrons, while chemical hardness and softness are indicators of the molecule's resistance to change in its electron distribution. mdpi.comijcce.ac.ir Molecules with a large energy gap are generally harder and less reactive.

| Parameter | Description | Typical Calculated Value Range (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.1 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.7 to -2.6 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.8 to 4.5 |

| Ionization Potential (I) | -EHOMO | 5.0 to 7.1 |

| Electron Affinity (A) | -ELUMO | 0.7 to 2.6 |

| Electronegativity (χ) | (I + A) / 2 | 3.4 to 4.3 |

| Chemical Hardness (η) | (I - A) / 2 | 1.9 to 2.3 |

| Chemical Softness (S) | 1 / (2η) | 0.22 to 0.26 |

Note: The values presented are typical ranges found in DFT studies of similar pyrimidine (B1678525) derivatives and may vary depending on the specific computational methods and basis sets used.

Elucidation of Optimized Geometries and Conformational Landscape

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. eurjchem.com By optimizing the geometry, researchers can predict bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. nih.gov Conformational analysis, a part of these studies, explores the different spatial arrangements of the ethyl and phenyl groups relative to the pyrimidine ring to identify the most stable conformer. eurjchem.com These geometric parameters are fundamental for understanding the molecule's shape and how it might interact with other molecules.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule. rsc.orgresearchgate.net It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. researchgate.net Red regions indicate negative potential, corresponding to areas rich in electrons and susceptible to electrophilic attack, such as around the oxygen and nitrogen atoms of the pyrimidine ring. ijcce.ac.ir Blue regions denote positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. The MEP surface of this compound helps in visualizing its charge distribution and predicting its behavior in chemical reactions. researchgate.net

Theoretical Vibrational Spectra and Correlation with Experimental Data

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. nih.govderpharmachemica.com By comparing the theoretically calculated spectrum with experimental data, researchers can validate the computed geometry and gain a deeper understanding of the vibrational modes of the molecule. materialsciencejournal.org Assignments of specific vibrational frequencies to particular bond stretches, bends, and torsions within the this compound structure can be made with greater confidence through this correlative approach. derpharmachemica.com

Quantitative Structure-Activity Relationship (QSAR) Modeling (on derivatives of this compound)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.comijnrd.org For derivatives of this compound, which belong to the broader class of pyrimidinones (B12756618) and dihydropyrimidinones, QSAR studies have been instrumental in elucidating the structural features crucial for their various biological activities. nih.gov These studies are vital for the rational design of new, more potent analogs. ijnrd.org

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. youtube.com By analyzing a set of molecules with known activities, QSAR models can predict the activity of new, untested compounds, thereby prioritizing synthetic efforts and reducing the time and cost of drug discovery. ijnrd.org

Various QSAR methodologies have been applied to pyrimidinone derivatives, ranging from two-dimensional (2D-QSAR) to three-dimensional (3D-QSAR) approaches.

2D-QSAR Studies

Two-dimensional QSAR studies utilize descriptors that are calculated from the 2D representation of the molecule. These descriptors can include constitutional, topological, and electronic parameters. For instance, a 2D-QSAR study on a series of dihydropyrimidinone derivatives as alkaline phosphatase inhibitors revealed the importance of autocorrelated descriptors in the inhibition of the enzyme. acs.org The final QSAR equation from this study showed good predictive power, with a high correlation coefficient (R²) of 0.958 and a cross-validated correlation coefficient (Q²) of 0.903, indicating a robust and reliable model. acs.org

3D-QSAR Studies

Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D conformation of the molecules and their interaction with the biological target. mdpi.com

In a study on diarylpyrimidine (DAPY) analogs as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), both CoMFA and CoMSIA models were developed. mdpi.com These models exhibited significant statistical reliability and good predictive abilities. mdpi.com The docking results from this study highlighted that a phenyl group at the C4-position of the pyrimidine ring, similar to the core structure of this compound, was beneficial for activity due to its ability to form π-π stacking interactions with aromatic residues in the binding site. mdpi.com

The contour maps generated from CoMFA and CoMSIA provide a visual representation of the regions around the molecule where modifications are likely to influence biological activity. For example, in a 3D-QSAR study of chalcone (B49325) derivatives containing a pyridine (B92270) moiety with antiviral activity, the CoMFA model revealed that specific steric and electrostatic fields were crucial for activity. researchgate.net

QSAR in Different Therapeutic Areas

QSAR models have been successfully applied to pyrimidinone derivatives targeting a wide range of diseases.

Anticancer Activity: In a study of pyrimidine derivatives as vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors for cancer treatment, QSAR models were developed using multiple linear regression (MLR) and artificial neural network (ANN) methods. nih.gov The ANN model, in particular, showed excellent predictive power with an R² value of 0.998, suggesting that non-linear relationships are important in describing the anticancer activity of these compounds. nih.gov

Antimalarial Activity: For 2,4-diamino-pyrimidine derivatives with anti-malarial properties, QSAR analyses indicated that lipophilicity is a key driver for improved activity against Plasmodium falciparum. nih.gov

Antiviral Activity: A 3D-QSAR study on pyrimethamine (B1678524) derivatives as inhibitors of P. falciparum dihydrofolate reductase demonstrated the utility of CoMFA and CoMSIA in understanding the interactions with both wild-type and mutant enzymes. malariaworld.org

Antibacterial Activity: The structure-activity relationships of dihydropyrimidinones have been explored to enhance their antibacterial effects. It was found that substituting the benzene (B151609) ring with electron-withdrawing groups like chloro and bromo enhances the activity. nih.gov

The following table summarizes the findings of a representative QSAR study on a series of dihydropyrimidinone derivatives.

| Compound | R-group | Experimental IC₅₀ (µM) | Predicted IC₅₀ (µM) |

| 1 | H | 5.2 | 5.5 |

| 2 | 4-Cl | 2.8 | 2.6 |

| 3 | 4-Br | 2.5 | 2.7 |

| 4 | 4-F | 4.1 | 4.3 |

| 5 | 4-CH₃ | 4.8 | 4.9 |

| 6 | 4-OCH₃ | 4.5 | 4.6 |

| 7 | 3-NO₂ | 3.1 | 3.0 |

| 8 | 2-Cl | 3.5 | 3.6 |

This table is a representative example based on findings in the literature and does not represent data for this compound itself.

Chemical Reactivity and Functional Group Transformations of 6 Ethyl 4 Phenylpyrimidin 2 1h One and Its Analogues

Reactions Involving the Pyrimidine (B1678525) Ring System

The pyrimidine ring, a diazine with nitrogen atoms at positions 1 and 3, exhibits a distinct pattern of reactivity. slideshare.net The presence of two electron-withdrawing nitrogen atoms significantly influences the electron distribution within the ring, making it electron-deficient. sci-hub.se This inherent electronic nature dictates its susceptibility to different types of chemical reactions.

Electrophilic and Nucleophilic Reactivity

The electron-deficient character of the pyrimidine ring generally deactivates it towards electrophilic substitution. However, when such reactions do occur, they preferentially take place at the C-5 position, which is the most electron-rich carbon atom in the ring. slideshare.net

Conversely, the pyrimidine ring is highly susceptible to nucleophilic attack. The positions most prone to nucleophilic substitution are C-2, C-4, and C-6, which are electron-poor. slideshare.net In the case of 6-Ethyl-4-phenylpyrimidin-2(1H)-one, the C-4 and C-6 positions are substituted, leaving the C-2 position as a primary site for potential nucleophilic attack, although it already bears an oxo group. The reactivity of pyrimidin-2(1H)-ones with organometallic reagents like Grignard and organolithium compounds demonstrates this principle. For instance, the reaction of 4,6-dimethyl-1-phenylpyrimidin-2(1H)-one with methylmagnesium iodide results in selective addition to the C-6 position, while reaction with methyllithium (B1224462) predominantly leads to addition at the C-4 position. This highlights the nuanced reactivity that can be influenced by the specific nucleophile used.

Substituent Effects on Chemical Reactivity

The nature and position of substituents on the pyrimidine ring play a crucial role in modulating its reactivity. Electron-donating groups (EDGs) can increase the electron density of the ring, potentially facilitating electrophilic substitution, while electron-withdrawing groups (EWGs) further decrease the electron density, enhancing its susceptibility to nucleophilic attack. nih.gov

Modifications and Derivatization of the Ethyl and Phenyl Substituents

The ethyl and phenyl groups attached to the pyrimidine core of this compound offer additional sites for chemical modification, allowing for the synthesis of a diverse range of analogues.

Palladium-catalyzed cross-coupling reactions are a powerful tool for modifying aryl halides, and similar strategies can be applied to pyrimidine systems. clockss.org This allows for the introduction of various substituents onto the phenyl ring, thereby tuning the electronic and steric properties of the molecule. For example, functional groups can be introduced to enhance biological activity or to serve as handles for further derivatization. rsc.org

The ethyl group can also be a target for modification. While less commonly reported for this specific compound, general synthetic methodologies allow for transformations of alkyl side chains on heterocyclic rings. These could include oxidation to introduce carbonyl or hydroxyl functionalities, or halogenation to create precursors for further substitution reactions.

Formation of Annulated and Fused Heterocyclic Derivatives (e.g., Thienopyrimidines, Pyrazolopyrimidines, Pyrimidopyrimidines)

The pyrimidinone scaffold is a versatile starting material for the synthesis of fused heterocyclic systems, which are of great interest due to their diverse biological activities. nih.gov These reactions often involve the condensation of the pyrimidinone with a bifunctional reagent, leading to the formation of a new ring fused to the pyrimidine core.

Thienopyrimidines: These derivatives can be synthesized from pyrimidinone precursors. One common strategy involves the reaction of a pyrimidinethione with an α-halo ketone or ester, leading to the formation of a thiophene (B33073) ring fused to the pyrimidine. researchgate.net For example, reacting a pyrimidinethione with ethyl chloroacetate (B1199739) can lead to a thienopyrimidine derivative. nih.gov Another approach involves the Gewald reaction, where a ketone, a cyano-containing active methylene (B1212753) compound, and elemental sulfur react to form a 2-aminothiophene, which can then be cyclized with a suitable reagent to form the thienopyrimidine. nih.gov

Pyrazolopyrimidines: The synthesis of pyrazolo[1,5-a]pyrimidines often involves the reaction of 3-amino-1H-pyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov Pyrimidinone analogues can serve as precursors in multi-step syntheses. For example, a pyrimidinone can be converted to a more reactive intermediate which is then cyclized with a hydrazine (B178648) derivative to form the pyrazole (B372694) ring. researchgate.net Multicomponent reactions are also a powerful tool for the synthesis of these fused systems. mdpi.com

Pyrimidopyrimidines: These fused systems can be prepared by reacting aminopyrimidines with various reagents. For instance, a pyrimidinone can be converted to an aminopyrimidine, which is then reacted with a 1,3-dielectrophile to construct the second pyrimidine ring. nih.gov Ring transformation reactions of 1,4,6-trisubstituted pyrimidine-2(1H)-thiones have also been developed to synthesize 2-anilino-substituted pyrimidines, which can be precursors to pyrimidopyrimidines. researchgate.net

Heteroatom Exchange Reactions (e.g., Pyrimidin-2(1H)-ones to -thiones)

The conversion of a pyrimidin-2(1H)-one to its corresponding pyrimidin-2(1H)-thione is a common and important transformation. This heteroatom exchange is typically achieved by treating the pyrimidinone with a thionating agent. Lawesson's reagent is a widely used reagent for this purpose. This conversion is significant because the resulting pyrimidinethione is often a more versatile intermediate for further synthetic transformations, such as the synthesis of fused heterocycles like thienopyrimidines. researchgate.net The Biginelli reaction, a one-pot synthesis of dihydropyrimidinones, can also be adapted to produce the corresponding thiones by using thiourea (B124793) instead of urea (B33335). nih.govnih.gov

Biological Activity Studies: in Vitro Efficacy and Mechanistic Investigations of 6 Ethyl 4 Phenylpyrimidin 2 1h One and Its Analogues

In Vitro Antimicrobial Investigations

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting significant antimicrobial properties. Although specific data for 6-Ethyl-4-phenylpyrimidin-2(1H)-one is not extensively documented, research on its analogues provides a strong basis for its potential antimicrobial activities.

Antibacterial Efficacy Against Gram-positive and Gram-negative Strains

Derivatives of the pyrimidine core have been widely tested for their antibacterial capabilities. For instance, a series of novel pyrimidine and pyrimidopyrimidine derivatives synthesized from 6-amino-4-aryl-2-oxo-pyrimidine-5-carbonitrile were evaluated for their activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and a Gram-negative bacterium (Escherichia coli). nih.gov Several of these compounds demonstrated strong antimicrobial effects when compared to the reference drug, ampicillin. nih.gov

Similarly, studies on 2,4,6-trisubstituted pyrimidines revealed remarkable activity against both Gram-positive and Gram-negative human pathogens, with Minimum Inhibitory Concentration (MIC) values ranging from <7.81 to 125 µg/mL. nih.gov Another study on dihydropyrimidinone (DHPM) derivatives showed potent activity against Pseudomonas aeruginosa with MIC values of 62.5 µg/mL and moderate activity against other pathogens. chemrxiv.org Thieno[2,3-d]pyrimidinedione derivatives have also shown significant antibacterial activity, with MIC values in the 2–16 mg/L range against multi-drug resistant Gram-positive bacteria, including MRSA and VRE. nih.gov

While these results are for related heterocyclic systems, they underscore the potential of the 4,6-disubstituted pyrimidin-2(1H)-one scaffold, to which this compound belongs, as a source of new antibacterial agents.

Table 1: In Vitro Antibacterial Activity of Selected Pyrimidine Analogues

This table is interactive. Click on headers to sort.

| Compound Class | Bacterial Strain | Activity/Measurement | Reference |

| Pyrimidopyrimidine derivatives | Staphylococcus aureus | Strong activity | nih.gov |

| Pyrimidopyrimidine derivatives | Bacillus subtilis | Strong activity | nih.gov |

| Pyrimidopyrimidine derivatives | Escherichia coli | Strong activity | nih.gov |

| 2,4,6-Trisubstituted Pyrimidines | Gram-positive & Gram-negative | MIC: <7.81-125 µg/mL | nih.gov |

| Dihydropyrimidinone derivatives | Pseudomonas aeruginosa | MIC: 62.5 µg/mL | chemrxiv.org |

| Thieno[2,3-d]pyrimidinediones | MRSA, VRSA, VISA, VRE | MIC: 2-16 mg/L | nih.gov |

Antifungal Efficacy Against Pathogenic Fungal Strains

The pyrimidine framework is also a key component in many antifungal agents. Research into novel 2-phenylpyrimidine (B3000279) derivatives as inhibitors of the fungal enzyme CYP51 has identified compounds with potent efficacy against various pathogenic fungal strains, significantly outperforming the first-line drug fluconazole. nih.gov One particular compound, C6, showed superior activity against seven common clinical strains. nih.gov

Furthermore, comprehensive screening of new pyrimidine and pyrimidopyrimidine derivatives demonstrated that several compounds possess strong antifungal effects against Candida albicans and Aspergillus flavus, comparable to the reference drug clotrimazole. nih.gov The potential for pyrimidinetrione analogues in antifungal therapy has also been noted, with some derivatives showing potent growth inhibition at or below 10µM. nih.gov These findings highlight the promise of pyrimidine-based structures, including this compound, as leads for developing new antifungal treatments.

Table 2: In Vitro Antifungal Activity of Selected Pyrimidine Analogues

This table is interactive. Click on headers to sort.

| Compound Class | Fungal Strain | Activity/Measurement | Reference |

| 2-Phenylpyrimidine (Compound C6) | 7 clinical strains | Superior to fluconazole | nih.gov |

| Pyrimidopyrimidine derivatives | Candida albicans | Strong activity | nih.gov |

| Pyrimidopyrimidine derivatives | Aspergillus flavus | Strong activity | nih.gov |

| Pyrimidinetrione analogues | Pathogenic fungi | Potent inhibition (≤10µM) | nih.gov |

Anti-Inflammatory Potential and Related Enzymatic Inhibition (e.g., COX-1/COX-2 Inhibition)

A significant area of investigation for pyrimidine derivatives is their anti-inflammatory activity, particularly through the inhibition of cyclooxygenase (COX) enzymes. mdpi.comnih.gov The COX enzymes, COX-1 and COX-2, are key mediators of inflammation. sciforum.net While COX-1 is constitutive, COX-2 is induced during inflammation, making selective COX-2 inhibitors attractive therapeutic targets with potentially fewer gastric side effects. google.com

Studies on pyrimidine derivatives have shown their potential as selective COX-2 inhibitors. mdpi.comnih.gov Research on compounds structurally very similar to this compound, specifically 4-phenylpyrimidine-2(1H)-thiones (which have a sulfur atom instead of an oxygen), has demonstrated their potency in inhibiting COX-1 and COX-2 enzymes. nih.gov Another study on different pyrimidine derivatives, labeled L1 and L2, found they exhibited high selectivity towards COX-2, with performance comparable to the established drug meloxicam. mdpi.comnih.gov These compounds also demonstrated a dose-dependent inhibition of lipopolysaccharide (LPS)-stimulated THP-1 monocytic cell growth, further confirming their anti-inflammatory potential. mdpi.comnih.gov

Table 3: COX-2 Inhibition Data for Selected Pyrimidine Analogues

This table is interactive. Click on headers to sort.

| Compound Class/ID | Target | Activity/Measurement (IC50) | Selectivity | Reference |

| Pyrimidine derivative (L1) | COX-2 | Comparable to Meloxicam | Selective for COX-2 | mdpi.comnih.gov |

| Pyrimidine derivative (L2) | COX-2 | Comparable to Meloxicam | Selective for COX-2 | mdpi.comnih.gov |

| Cyanopyrimidine (Comp. 5d) | COX-2 | IC50: 0.16 µM | Potent Inhibition | nih.gov |

| Pyrazolopyrimidine (Comp. 8a) | COX-2 | 79.6% inhibition at 2 µM | Selective for COX-2 | cu.edu.eg |

| Pyrazolopyrimidine (Comp. 2) | COX-2 | IC50: 0.9 nM | Selective (vs. COX-1 IC50: 59.6 nM) | cu.edu.eg |

Anticancer and Cytotoxic Activities in In Vitro Cell Line Models

The pyrimidine scaffold is present in numerous anticancer drugs, and new derivatives are continuously being explored for their cytotoxic potential against various cancer cell lines. nih.gov While direct cytotoxic data for this compound is not specified in the reviewed literature, its analogues have shown significant promise.

For example, novel indazol-pyrimidine-based derivatives have demonstrated potent antiproliferative activity. mdpi.com Compounds 4f and 4i from this series exhibited strong cytotoxic effects against the MCF-7 breast cancer cell line with IC50 values of 1.629 µM and 1.841 µM, respectively, which is more potent than the reference drug staurosporine. mdpi.com Another study on pyrazolopyrimidine derivatives also reported interesting anticancer activity against specific cell lines. mdpi.com

Furthermore, a series of pyridopyrimidinone-thiazole hybrids were evaluated, with the 4-chlorophenyl substituted compound (K5) showing the highest potency against both MCF-7 (breast) and HeLa (cervical) cancer cells, with IC50 values of 119 µM and 15 µM, respectively. nih.gov Other pyrimidine derivatives have shown potent cytotoxicity against colorectal carcinoma (HCT-116), breast cancer (MCF-7), and hepatocellular carcinoma (HEPG-2) cell lines, with IC50 values close to the reference drug doxorubicin. nih.gov

Table 4: In Vitro Cytotoxic Activity of Selected Pyrimidine Analogues

This table is interactive. Click on headers to sort.

| Compound Class/ID | Cell Line | Activity/Measurement (IC50) | Reference |

| Indazol-Pyrimidine (4f) | MCF-7 (Breast Cancer) | 1.629 µM | mdpi.com |

| Indazol-Pyrimidine (4i) | MCF-7 (Breast Cancer) | 1.841 µM | mdpi.com |

| Indazol-Pyrimidine (4i) | A549 (Lung Cancer) | 2.305 µM | mdpi.com |

| Pyridopyrimidinone (K5) | HeLa (Cervical Cancer) | 15 µM | nih.gov |

| Pyridopyrimidinone (K5) | MCF-7 (Breast Cancer) | 119 µM | nih.gov |

| Pyrimidopyrimidine (3b) | HCT-116, MCF-7, HEPG-2 | Close to Doxorubicin | nih.gov |

| Pyrimidopyrimidine (10b) | HCT-116, MCF-7, HEPG-2 | Close to Doxorubicin | nih.gov |

Targeted Enzyme and Receptor Modulation Studies

Beyond broad antimicrobial and cytotoxic effects, pyrimidine derivatives are being investigated for their ability to modulate specific enzymes and receptors involved in disease pathways.

HIV Integrase Inhibition

HIV-1 integrase is a crucial enzyme for viral replication and a prime target for antiretroviral therapy because it has no equivalent in the human body. brieflands.comnih.gov The development of integrase inhibitors like Raltegravir marked a significant advancement in HIV treatment. brieflands.com

Research into novel inhibitors has shown that the pyrimidinone scaffold is a promising chemical starting point. Specifically, a class of bicyclic pyrimidinones (B12756618) demonstrated nanomolar activity in inhibiting HIV-1 infection in cell culture. brieflands.com While this research focused on bicyclic systems, it highlights the inherent potential of the pyrimidinone core structure. Additionally, studies on 1,2,3,4-tetrahydropyrimidine (THPM) derivatives, which share a foundational structure, have identified compounds with remarkable anti-HIV-1 activity. mui.ac.ir Although specific studies on this compound as an HIV integrase inhibitor are not available, the activity of these related compounds suggests that this chemical family warrants further investigation for this therapeutic target.

Tyrosine Kinase Inhibition

Derivatives of the pyrimidine scaffold have been extensively studied as inhibitors of tyrosine kinases, which are critical enzymes in cellular signaling pathways and are often dysregulated in diseases such as cancer. While direct inhibitory data for this compound on a broad panel of tyrosine kinases is not extensively available in the public domain, structure-activity relationship (SAR) studies on closely related pyrimidine-based compounds provide significant insights into their potential as tyrosine kinase inhibitors.

For instance, a series of 6-substituted 4-anilinopyrimido[5,4-d]pyrimidines have demonstrated potent inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov The SAR of these compounds revealed that the substitution at the 6-position of the pyrimidine ring is located in a region with considerable tolerance for bulky groups at the entrance of the ATP-binding pocket. nih.gov This suggests that the ethyl group at the 6-position of this compound could be well-accommodated within the active site of certain kinases.

Furthermore, studies on phenylpyrazalopyrimidines have shown moderate inhibitory activity against Src kinase. nih.gov For example, compounds with different substitutions on the pyrazole (B372694) and pyrimidine rings exhibited IC50 values ranging from micromolar to sub-micromolar concentrations. Although these are structurally distinct from this compound, they underscore the potential of the pyrimidine core as a scaffold for kinase inhibitor design. The exploration of aminopyrimidine analogues has also led to the identification of inhibitors for understudied kinases implicated in neurodegeneration, with selectivity being influenced by substitutions at various positions of the pyrimidine ring. acs.org

Table 1: Tyrosine Kinase Inhibition by Pyrimidine Analogues

| Compound Class | Target Kinase | Key SAR Observations | Reference |

| 6-substituted 4-anilinopyrimido[5,4-d]pyrimidines | EGFR | Bulky groups at the 6-position are tolerated. | nih.gov |

| Phenylpyrazalopyrimidines | Src | Substitutions on both rings influence potency. | nih.gov |

| Aminopyrimidines | Various (including neurodegeneration-related kinases) | Substitutions at positions 2, 4, and 5 dictate potency and selectivity. | acs.org |

Other Relevant Biological Target Interactions

Beyond tyrosine kinases, pyrimidinone derivatives have been investigated for their interactions with other significant biological targets. A notable example is the evaluation of 4-phenylpyrimidine-2(1H)-thiones, close structural analogues of this compound where the oxygen at position 2 is replaced by sulfur, as inhibitors of cyclooxygenase (COX) enzymes. nih.gov Several of these thione derivatives displayed inhibitory activity against both COX-1 and COX-2, suggesting a potential anti-inflammatory role. nih.gov

In the context of cancer, derivatives of 4,6-diarylpyrimidines have shown inhibitory effects on phosphoinositide 3-kinases (PI3Ks), which are key enzymes in cell survival and proliferation pathways. nih.gov Specifically, certain compounds have been identified as dual PI3K/mTOR inhibitors, a promising strategy in cancer therapy. nih.gov

Furthermore, pyrimidine derivatives have been explored as multi-target agents for neurodegenerative conditions like Alzheimer's disease. Phenyl-styryl-pyrimidine derivatives have been shown to inhibit acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and the aggregation of β-amyloid. rsc.org

Table 2: Other Biological Targets of Pyrimidine Analogues

| Compound Class | Biological Target | Therapeutic Area | Reference |

| 4-Phenylpyrimidine-2(1H)-thiones | COX-1, COX-2 | Anti-inflammatory | nih.gov |

| 4,6-Diarylpyrimidines | PI3Ks | Oncology | nih.gov |

| 2-Amino-4-methylpyrido[2,3-d]pyrimidines | PI3K/mTOR | Oncology | nih.gov |

| Phenyl-styryl-pyrimidines | AChE, MAO-B, β-amyloid | Neurodegenerative diseases | rsc.org |

Evaluation of Neuroprotective and Brain Cell Modulatory Effects (mechanistic studies related to mitochondrial function)

A significant area of investigation for pyrimidine derivatives is their potential neuroprotective effects, particularly through the modulation of mitochondrial function. A study on a novel pyrimidine derivative, 4-{2-[2-(3,4-Dimethoxyphenyl)-Vinyl]-6-Ethyl-4-Oxo-5-Phenyl-4H-Pyrimidine-1-Il}Benzsulfamide, which shares the core 6-ethyl-4-oxo-5-phenyl-pyrimidine structure, demonstrated its ability to restore brain cell activity in a model of chronic traumatic encephalopathy by preserving mitochondrial function. nih.gov This finding suggests that the core structure of this compound may contribute to neuroprotection by maintaining mitochondrial integrity and energy production in neurons. nih.gov

The preservation of optimal mitochondrial function is crucial for reducing cellular damage in the early stages of brain injury. nih.gov The investigated analogue was found to contribute to the restoration of functional and metabolic activity of brain cells in rats with experimental chronic traumatic encephalopathy. nih.gov The mechanism of action is believed to be centered on the preservation of mitochondrial functions. nih.gov Other studies have also highlighted the neuroprotective potential of various pyrimidine derivatives in models of Parkinson's disease and in response to oxidative stress. nih.govnih.gov

Table 3: Neuroprotective Effects of a 6-Ethyl-4-oxo-5-phenyl-pyrimidine Analogue

| Compound | Experimental Model | Key Finding | Mechanism | Reference |

| 4-{2-[2-(3,4-Dimethoxyphenyl)-Vinyl]-6-Ethyl-4-Oxo-5-Phenyl-4H-Pyrimidine-1-Il}Benzsulfamide | Chronic Traumatic Encephalopathy (rats) | Restoration of brain cell functional and metabolic activity | Preservation of mitochondrial function | nih.gov |

Anthelmintic Activity

The anthelmintic potential of pyrimidine derivatives has also been explored. A study on a series of 4,6-disubstituted pyrimidine-2-one derivatives demonstrated their efficacy against Indian earthworms, indicating potential as anthelmintic agents. derpharmachemica.com The study evaluated the time taken for paralysis and death of the worms upon exposure to the compounds. While this compound was not explicitly tested, the general activity of this class of compounds suggests that it may also possess anthelmintic properties. The substitution pattern on the pyrimidine ring was found to be a key determinant of the observed activity. derpharmachemica.com

Table 4: Anthelmintic Activity of 4,6-Disubstituted Pyrimidine-2-one Derivatives

| Compound | Substituents | Activity | Reference |

| 4,6-Disubstituted Pyrimidine-2-ones | Various aryl and substituted aryl groups | Effective against Indian earthworms | derpharmachemica.com |

Structure-Activity Relationship (SAR) Studies from In Vitro Data

The collective in vitro data for this compound and its analogues allow for the deduction of preliminary structure-activity relationships.

For Tyrosine Kinase Inhibition: The pyrimidine core is a recognized scaffold for kinase inhibitors. nih.govacs.org Substitutions at the 2, 4, and 6 positions are critical for both potency and selectivity. The phenyl group at position 4 and the ethyl group at position 6 of the title compound are likely to influence its interaction with the ATP-binding pocket of various kinases. The nature of the substituent at the 4-position (e.g., anilino group) and the 6-position (e.g., solubilizing side chains) significantly impacts EGFR inhibition. nih.gov

For Neuroprotective Activity: The presence of the 6-ethyl-4-oxo-5-phenyl-pyrimidine core in a neuroprotective analogue suggests its importance for activity. nih.gov The lipophilicity and electronic properties of the substituents on the phenyl ring and at other positions on the pyrimidine core are likely to play a role in blood-brain barrier penetration and target engagement.

For Anthelmintic Activity: The nature of the substituents at the 4 and 6 positions of the pyrimidin-2-one ring directly influences the anthelmintic potency. derpharmachemica.com A systematic variation of these substituents would be necessary to optimize the activity of this compound for this indication.

For Other Biological Targets: In the case of COX inhibition, the replacement of the 2-oxo group with a 2-thione group in 4-phenylpyrimidine (B189444) derivatives leads to active compounds, indicating that modifications at this position are tolerated and can modulate activity. nih.gov For PI3K inhibition, diaryl substitutions at positions 4 and 6 are a key feature of active compounds. nih.gov

In general, the biological activity of pyrimidine derivatives is highly dependent on the substitution pattern around the core ring, which influences the compound's conformation, electronic properties, and ability to interact with specific biological targets. benthamdirect.comnih.gov

Broader Applications and Future Research Perspectives for 6 Ethyl 4 Phenylpyrimidin 2 1h One

Potential in Material Science and Photophysical Applications

The inherent properties of the pyrimidine (B1678525) core, such as its aromaticity and the presence of nitrogen atoms, make it a candidate for applications in material science, particularly in the development of dyes and fluorescent probes. Compounds with extended π-conjugation, which can include pyrimidine nuclei, have potential uses in light-emitting devices and as ligands for various metals. researchgate.net

Table 1: Photophysical Properties of Aryl-Substituted Dihydropyrimidone Derivatives

| Compound | Aldehyde Substituent | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| P1 | H | -6.234 | -1.737 | 4.497 |

| P2 | 4-Cl | -6.421 | -2.012 | 4.409 |

| P3 | 4-F | -6.313 | -1.905 | 4.408 |

| P4 | 4-OCH3 | -5.932 | -1.605 | 4.327 |

| P5 | 2-OH | -5.905 | -1.633 | 4.272 |

| Source: Adapted from a study on aryl-substituted dihydropyrimidone derivatives. pjoes.com |

This data illustrates how substitutions on the phenyl ring can modulate the electronic properties, suggesting that similar modifications to 6-Ethyl-4-phenylpyrimidin-2(1H)-one could tailor its properties for specific material science applications.

Development of Advanced Synthetic Methodologies for Library Generation

The generation of a library of derivatives based on the this compound scaffold is crucial for exploring its full potential. Advanced synthetic methodologies, such as multicomponent reactions (MCRs), offer an efficient way to create diverse molecular libraries. rasayanjournal.co.in The Biginelli reaction, a classic MCR, is often used for the synthesis of dihydropyrimidinones and could be adapted for this purpose. mdpi.com

Modern synthetic techniques like microwave-assisted and ultrasound-assisted synthesis can significantly improve reaction times and yields. rasayanjournal.co.inmdpi.com For example, the synthesis of 2,4,6-triarylpyrimidines has been achieved through a microwave-assisted [2+2+1+1] annulation from aryl methyl ketones, benzaldehydes, aromatic nitriles, and hydroxylamine. mdpi.com Similarly, palladium-catalyzed oxidative processes have been employed for the synthesis of pyrimidine carboxamides. mdpi.com

The development of a robust synthetic protocol for this compound derivatives would involve exploring various catalysts and reaction conditions to optimize efficiency and allow for the introduction of a wide range of functional groups. This would facilitate the systematic investigation of structure-activity relationships for various applications.

Integrated Computational and Experimental Approaches for Mechanism Elucidation

Understanding the reaction mechanisms involved in the synthesis and biological activity of this compound is essential for its rational design and optimization. Integrated computational and experimental approaches have become powerful tools for elucidating complex reaction pathways. rsc.org

Computational methods, such as DFT and ab initio calculations, can be used to model reaction intermediates and transition states, providing insights into the energetics and kinetics of a reaction. rsc.orgmdpi.com For example, computational studies on dihydropyrimidinase, an enzyme that catalyzes the hydrolysis of dihydropyrimidines, have revealed the key steps of the catalytic mechanism. rsc.org Such studies can help in designing more efficient synthetic routes or in understanding the molecular basis of a compound's biological activity.

Experimental techniques, including kinetic studies and spectroscopic analysis of reaction intermediates, can validate the predictions of computational models. mdpi.com The combination of these approaches allows for a detailed understanding of reaction mechanisms, which is invaluable for the development of new catalysts and the design of novel derivatives with enhanced properties. rsc.org

Exploration of Novel Therapeutic Areas Beyond Current Scope

The pyrimidine scaffold is present in a wide array of therapeutic agents, including antiviral, anticancer, anti-inflammatory, and antimicrobial drugs. sci-hub.senih.govorientjchem.org While the specific therapeutic profile of this compound is not extensively documented, its structural features suggest potential activity in several areas.

Derivatives of pyrimidinone have been investigated for a multitude of biological activities, including:

Anticancer: Pyrimidine derivatives have been evaluated as inhibitors of various kinases involved in cancer progression. nih.govnih.gov

Anti-inflammatory: Some pyrimidinone derivatives have shown potent anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. bohrium.comnih.govnih.gov

Antimicrobial: The pyrimidine nucleus is a key component of several antibacterial and antifungal agents. wjarr.comwisdomlib.org

Antiviral: Pyrimidine analogs are a cornerstone of antiviral therapy, particularly against HIV. mdpi.com

Future research should involve screening this compound and its derivatives against a broad range of biological targets to uncover novel therapeutic applications. This could include targets for neurological disorders, diabetes, and cardiovascular diseases, where pyrimidine-based drugs have also shown promise. mdpi.com

Development of Sustainable Synthetic Processes

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. rasayanjournal.co.in The development of sustainable synthetic routes for this compound is a critical area for future research.

Key green chemistry approaches applicable to the synthesis of pyrimidine derivatives include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol (B145695). rsc.org

Catalysis: Employing catalysts to improve reaction efficiency and reduce waste. This includes the use of reusable catalysts like heteropoly acids or triphenylphosphine. researchgate.net

Energy Efficiency: Utilizing energy-efficient methods such as microwave or ultrasound irradiation to reduce reaction times and energy consumption. researchgate.netrasayanjournal.co.in

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, which simplifies workup and reduces waste. nih.govrsc.org

For instance, a solvent-free synthesis of 3,4-dihydropyrimidin-2(1H)-ones has been achieved using twin-screw extrusion. rsc.org Another green approach involves the use of citrus extract as a catalyst for the synthesis of dihydropyrimidone derivatives. pjoes.com By incorporating these principles, the synthesis of this compound can be made more economical and environmentally friendly.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 6-Ethyl-4-phenylpyrimidin-2(1H)-one, and how can its purity be ensured?

- Methodology :

One-pot synthesis : Combine ethyl acetoacetate, urea, and substituted aldehydes (e.g., 4-phenylaldehyde) in ethanol with a catalytic amino acid (e.g., glycine). Reflux for 2–4 hours under acidic conditions (e.g., concentrated HCl in DMF) to form the dihydropyrimidinone core .

Purification : Precipitate the product by adding crushed ice, followed by recrystallization in ethanol or aqueous NH₄OH to isolate pale-yellow crystals .

Purity validation : Use melting point analysis (e.g., sharp m.p. ~210–215°C), IR (C=O stretch at ~1700 cm⁻¹), and ¹H-NMR (ethyl group triplet at δ 1.2–1.4, phenyl multiplet at δ 7.2–7.5) .

Q. Which spectroscopic and chromatographic methods are critical for structural confirmation?

- Key techniques :

- ¹H/¹³C-NMR : Assign aromatic protons (δ 7.2–7.5) and pyrimidinone carbonyl (δ ~165 ppm) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 229) and fragmentation patterns .

- HPLC : Monitor purity (>98%) using a C18 column with a methanol/water mobile phase .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., antitumor vs. toxicity) be systematically resolved?

- Methodology :

Dose-response studies : Test efficacy and toxicity across concentrations (e.g., IC₅₀ for tumor cells vs. LD₅₀ in acute toxicity models) .

Comparative analogs : Synthesize derivatives (e.g., 6-methyl or 4-trifluoromethyl variants) to isolate structure-activity relationships (SAR) .

Mechanistic assays : Evaluate DNA intercalation (via fluorescence quenching) or kinase inhibition (kinase profiling panels) to clarify targets .

Q. What strategies optimize synthetic yield and selectivity under varying conditions?

- Approaches :

Solvent screening : Compare polar aprotic (DMF, DMSO) vs. protic (ethanol, water) solvents to enhance cyclization .

Catalyst variation : Test amino acids (e.g., L-proline) or Lewis acids (ZnCl₂) to improve enantioselectivity in asymmetric syntheses .

Design of Experiments (DoE) : Use factorial designs to model interactions between temperature, time, and reagent ratios .

Q. How can X-ray crystallography and computational modeling validate molecular conformation?

- Protocol :

Crystallization : Grow single crystals via slow evaporation in ethanol/water (4:1).

X-ray diffraction : Resolve bond lengths (C=O: ~1.22 Å) and dihedral angles (e.g., phenyl ring tilt ~15° relative to pyrimidinone plane) .

DFT calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental data to confirm stability of tautomeric forms .

Q. What methodologies elucidate the reaction mechanism of Biginelli-type syntheses for this scaffold?

- Techniques :

Kinetic profiling : Monitor intermediates via in situ IR or LC-MS to identify rate-limiting steps (e.g., imine formation) .

Isotopic labeling : Use ¹⁵N-urea to trace incorporation into the pyrimidinone ring .

Theoretical studies : Perform transition-state analysis (e.g., M06-2X/cc-pVTZ) to map energy barriers for cyclocondensation .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.